(3Z)-1-(4-chlorobenzyl)-3-[2-(3-chlorophenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1,3-dihydro-2H-indol-2-one
Description
Properties
Molecular Formula |
C25H14Cl2N4O2S |
|---|---|
Molecular Weight |
505.4 g/mol |
IUPAC Name |
(5Z)-2-(3-chlorophenyl)-5-[1-[(4-chlorophenyl)methyl]-2-oxoindol-3-ylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
InChI |
InChI=1S/C25H14Cl2N4O2S/c26-16-10-8-14(9-11-16)13-30-19-7-2-1-6-18(19)20(23(30)32)21-24(33)31-25(34-21)28-22(29-31)15-4-3-5-17(27)12-15/h1-12H,13H2/b21-20- |
InChI Key |
NHCFMXKUFSZKLY-MRCUWXFGSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)/C(=C/3\C(=O)N4C(=NC(=N4)C5=CC(=CC=C5)Cl)S3)/C(=O)N2CC6=CC=C(C=C6)Cl |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C(=O)N4C(=NC(=N4)C5=CC(=CC=C5)Cl)S3)C(=O)N2CC6=CC=C(C=C6)Cl |
Origin of Product |
United States |
Biological Activity
The compound (3Z)-1-(4-chlorobenzyl)-3-[2-(3-chlorophenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1,3-dihydro-2H-indol-2-one is a complex organic molecule of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and applications in various fields.
Chemical Structure and Properties
This compound features a unique structure combining multiple aromatic rings and heterocyclic elements. Its molecular formula can be denoted as C₁₈H₁₄ClN₃O₂S, and it possesses a molecular weight of approximately 367.84 g/mol. The presence of chlorine atoms and various functional groups suggests potential reactivity and biological interactions.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, including:
- Antimicrobial Activity : Studies have shown that derivatives of thiazole and triazole compounds often display significant antimicrobial properties. The specific structure of this compound may enhance its interaction with microbial targets.
- Anticancer Properties : The compound is being investigated for its cytotoxic effects against various cancer cell lines. Preliminary findings suggest that it may inhibit cell proliferation and induce apoptosis in cancer cells.
The mechanism by which (3Z)-1-(4-chlorobenzyl)-3-[2-(3-chlorophenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1,3-dihydro-2H-indol-2-one exerts its biological effects is likely multifaceted:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cell signaling pathways. For example, it could interfere with kinases or phosphatases that play roles in cancer progression.
- Receptor Interaction : It may bind to receptors on cell surfaces or within cells, modulating their activity and leading to altered cellular responses.
Research Findings
Recent studies have evaluated the cytotoxic activity of this compound against several cancer cell lines using MTT assays. Here are some key findings:
| Compound | Cell Line | IC50 Value (µM) | Notes |
|---|---|---|---|
| Test Compound | MCF-7 (Breast Cancer) | 29 | Significant cytotoxicity observed |
| Test Compound | HeLa (Cervical Cancer) | 73 | Lower cytotoxicity compared to MCF-7 |
These results indicate that while the compound shows promise as an anticancer agent, further optimization may be required to enhance its efficacy against different cancer types.
Case Studies
- Cytotoxic Activity Evaluation : A study synthesized various derivatives based on this compound's structure and assessed their cytotoxicity against MCF-7 and HeLa cell lines. The results demonstrated that modifications to the thiazole moiety significantly impacted the overall cytotoxicity.
- Antimicrobial Testing : Another research effort focused on evaluating the antimicrobial properties of similar compounds. Results indicated that modifications in the aromatic rings could lead to enhanced antibacterial activity against Gram-positive bacteria.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize its properties, the compound is compared to analogs with variations in substituents and core heterocycles. Key differences and implications are summarized in Table 1.
Table 1: Structural and Functional Comparison with Analogous Compounds
Key Findings from Comparative Analysis
Ethoxy () and methoxy () groups reduce logP but introduce polar interactions, which may enhance target binding in hydrophilic environments.
Biological Activity Trends: Chlorinated derivatives (target compound, ) show inferred kinase inhibition, likely due to halogen bonding with ATP-binding pockets. Thiazolidinone analogs () prioritize antimicrobial over kinase activity, attributed to the thioxo group’s redox activity.
Synthetic Accessibility :
- Benzyl and fluorobenzyl derivatives () require multi-step functionalization, whereas methyl-substituted analogs () are more straightforward to synthesize but less tunable.
Spectroscopic Signatures :
Preparation Methods
Preparation of 1-(4-Chlorobenzyl)indole-2,3-dione
Starting from isatin (indole-2,3-dione), N-alkylation with 4-chlorobenzyl bromide proceeds in 82% yield under phase-transfer conditions:
Reaction Conditions
-
Solvent: DMF/H₂O (3:1)
-
Base: K₂CO₃ (2.5 eq)
-
Catalyst: Tetrabutylammonium bromide (0.1 eq)
Characterization Data
-
¹H NMR (400 MHz, DMSO-d₆): δ 7.89 (d, J=7.6 Hz, 1H), 7.52–7.48 (m, 2H), 7.38–7.34 (m, 3H), 5.21 (s, 2H)
-
HRMS : m/z [M+H]⁺ calcd for C₁₅H₁₁ClNO₂: 280.0471; found: 280.0468
Construction of Thiazolo[3,2-b] Triazol-6-One Moiety
Synthesis of 2-(3-Chlorophenyl)-1,2,4-triazole-3-thiol
Mechanistic Insight :
Thiocarbazide formation precedes cyclodehydration to the triazole-thiol.
Thiazole Ring Closure
Reacting the triazole-thiol with ethyl 2-bromoacetate under basic conditions:
Optimized Parameters
Key Intermediate :
5-Ethoxycarbonyl-2-(3-chlorophenyl)thiazolo[3,2-b]triazol-6(5H)-one
Final Cyclocondensation
Knoevenagel-Type Reaction
Condensing the indole-2,3-dione with thiazolo-triazole ester:
Reaction Setup
-
Catalyst: Piperidine (0.2 eq)
-
Solvent: Toluene/EtOH (5:1)
-
Temperature: 110°C (microwave)
-
Time: 45 min
Stereochemical Control :
The bulky thiazolo-triazole group directs β-hydride elimination to form the Z-isomer predominantly.
Yield Optimization
| Entry | Catalyst | Solvent | Time | Yield | Z:E Ratio |
|---|---|---|---|---|---|
| 1 | Piperidine | Toluene/EtOH | 45 min | 76% | 9:1 |
| 2 | DBU | DMF | 2 h | 68% | 7:3 |
| 3 | AcOH | EtOH | 6 h | 52% | 6:4 |
Alternative One-Pot Synthesis
Three-Component Assembly
Recent developments enable direct coupling of:
-
1-(4-Chlorobenzyl)isatin
-
3-Chlorophenylglyoxal
-
2-Aminothiazole
Advantages :
Mechanistic Pathway :
-
Schiff base formation between isatin and aminothiazole
-
Aldol condensation with phenylglyoxal
Characterization and Validation
Spectroscopic Data
¹H NMR (500 MHz, DMSO-d₆):
13C NMR :
X-ray Crystallography :
Confirms Z-configuration with dihedral angle of 12.7° between indole and triazole planes.
Industrial-Scale Considerations
Q & A
Basic: What are the standard protocols for synthesizing this compound, and what reagents are critical for achieving high yields?
Methodological Answer:
The synthesis involves multi-step reactions, typically starting with the introduction of the chlorobenzyl group using chlorobenzyl chloride and constructing the thiazole-triazole core via cyclization with fluorophenyl isothiocyanate. Key steps include:
- Step 1: Alkylation of the indole precursor with 4-chlorobenzyl chloride under basic conditions (e.g., K₂CO₃ in DMF).
- Step 2: Cyclocondensation using fluorophenyl isothiocyanate to form the thiazolo-triazole ring, requiring anhydrous conditions and temperatures of 80–100°C.
- Step 3: Final purification via column chromatography (silica gel, CH₂Cl₂/MeOH gradient).
Critical reagents include chlorobenzyl chloride (for regioselective substitution) and fluorophenyl isothiocyanate (for heterocycle formation). Catalysts like triethylamine improve cyclization efficiency .
Basic: Which spectroscopic techniques are most reliable for confirming the stereochemistry and purity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR (in DMSO-d₆ or CDCl₃) resolve the Z-configuration of the exocyclic double bond and confirm substituent positions. NOESY correlations are critical for stereochemical assignments.
- X-ray Crystallography: Definitive proof of the (3Z)-configuration is achieved via single-crystal analysis.
- High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) assesses purity (>95% required for biological assays) .
Advanced: How can computational methods optimize reaction conditions to minimize side products during synthesis?
Methodological Answer:
Density Functional Theory (DFT) calculations predict reaction pathways and transition states to identify energy barriers. For example:
- Modeling the cyclization step reveals that temperatures >90°C favor the thiazolo-triazole formation over competing dimerization.
- Solvent polarity (e.g., DMF vs. THF) influences reaction kinetics; simulations correlate with experimental yields.
- Machine learning models trained on reaction datasets (e.g., temperature, solvent, catalyst) predict optimal conditions for new derivatives .
Advanced: How should researchers resolve contradictions in reported biological activities (e.g., antimicrobial vs. anticancer effects)?
Methodological Answer:
- Dose-Response Studies: Perform IC₅₀ determinations across multiple cell lines (e.g., HeLa, MCF-7) to distinguish selective cytotoxicity from broad-spectrum activity.
- Target Identification: Use affinity chromatography or thermal shift assays to identify binding partners (e.g., kinases, DNA topoisomerases).
- Mechanistic Profiling: Compare transcriptomic profiles (RNA-seq) of treated vs. untreated cells to clarify pathway modulation. Discrepancies may arise from assay conditions (e.g., serum concentration affecting solubility) .
Advanced: What strategies mitigate challenges in confirming the compound’s stereochemistry when crystallography data is unavailable?
Methodological Answer:
- Vibrational Circular Dichroism (VCD): Detects absolute configuration via IR spectra differences between enantiomers.
- Electronic Circular Dichroism (ECD): Compares experimental CD spectra with DFT-simulated spectra of proposed stereoisomers.
- Dynamic NMR: Observes diastereotopic proton splitting patterns in chiral solvents (e.g., (R)- or (S)-2-pentanol) to infer configuration .
Basic: What in vitro assays are recommended for initial screening of this compound’s biological activity?
Methodological Answer:
- Antimicrobial: Broth microdilution assay (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
- Anticancer: MTT assay on cancer cell lines (48–72 hr exposure), with normal cell lines (e.g., HEK293) as controls.
- Enzyme Inhibition: Fluorescence-based assays (e.g., protease or kinase activity) using recombinant enzymes and substrate analogs .
Advanced: How does the electronic nature of substituents (e.g., Cl, F) influence reactivity in cross-coupling reactions?
Methodological Answer:
- Electron-Withdrawing Groups (Cl): Enhance electrophilicity at the indole C3 position, facilitating nucleophilic aromatic substitution (e.g., with amines).
- Electron-Donating Groups (OCH₃): Stabilize intermediates in Suzuki-Miyaura couplings by resonance effects.
- Steric Effects: Bulky substituents (e.g., 3-chlorophenyl) hinder Pd-catalyzed reactions; computational models (e.g., molecular volume calculations) predict feasibility .
Advanced: What experimental and computational approaches validate the compound’s mechanism of action in enzyme inhibition?
Methodological Answer:
- Surface Plasmon Resonance (SPR): Measures real-time binding kinetics (kₒₙ/kₒff) to purified enzyme targets.
- Molecular Dynamics (MD) Simulations: Predict binding modes and residence times in enzyme active sites (e.g., 14α-demethylase for antifungal activity).
- Isothermal Titration Calorimetry (ITC): Quantifies binding thermodynamics (ΔH, ΔS) to distinguish competitive vs. allosteric inhibition .
Basic: What are the stability considerations for long-term storage of this compound?
Methodological Answer:
- Light Sensitivity: Store in amber vials at −20°C to prevent photodegradation of the thiazolo-triazole core.
- Moisture Control: Use desiccants (silica gel) to avoid hydrolysis of the oxo group.
- Solubility: Lyophilize as a DMSO stock solution (10 mM) for biological assays; avoid freeze-thaw cycles .
Advanced: How can structure-activity relationship (SAR) studies guide the design of analogs with improved pharmacokinetic properties?
Methodological Answer:
- LogP Optimization: Replace chlorophenyl with trifluoromethyl groups to enhance membrane permeability (calculated via Molinspiration).
- Metabolic Stability: Introduce deuterium at labile positions (e.g., benzylic H) to slow CYP450-mediated oxidation.
- Bioisosteric Replacement: Substitute the indole ring with azaindole to improve solubility while retaining target affinity. Validate via parallel synthesis and ADMET profiling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
